molecular formula C35H56O12 B1159353 1-[(3R,6S,7S,8S,9S,10S,11S,14S,16S)-14-[(2S,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]ethanone CAS No. 920502-42-7

1-[(3R,6S,7S,8S,9S,10S,11S,14S,16S)-14-[(2S,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]ethanone

Cat. No.: B1159353
CAS No.: 920502-42-7
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Description

This compound features a highly complex pentacyclic core with multiple stereocenters and substituents, including hydroxyl, methoxy, methyl groups, and an acetyl moiety. The structure incorporates two oxane (sugar-like) rings, suggesting it may be a glycosylated steroid or triterpenoid derivative. Such compounds are often secondary metabolites produced by marine organisms, such as sponges or actinomycetes, which are known for synthesizing bioactive molecules with antibiotic or anticancer properties .

Properties

IUPAC Name

1-[(3R,6S,7S,8S,9S,10S,11S,14S,16S)-14-[(2S,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H56O12/c1-16(36)21-10-13-35-33(21,5)30(40)26(39)29-32(4)11-9-20(14-19(32)8-12-34(29,35)47-35)45-23-15-22(41-6)27(18(3)43-23)46-31-25(38)28(42-7)24(37)17(2)44-31/h17-31,37-40H,8-15H2,1-7H3/t17-,18-,19+,20+,21-,22-,23-,24-,25-,26+,27-,28-,29-,30-,31+,32+,33+,34?,35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOHWIVFCMYBJP-ZMFWOZTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3CCC4(C(C3)CCC56C4C(C(C7(C5(O6)CCC7C(=O)C)C)O)O)C)C)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H](C[C@H]2OC)O[C@H]3CC[C@]4([C@H](C3)CCC56[C@@H]4[C@@H]([C@H]([C@]7([C@]5(O6)CC[C@@H]7C(=O)C)C)O)O)C)C)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H56O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

668.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 1-[(3R,6S,7S,8S,9S,10S,11S,14S,16S)-14-[(2S,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]ethanone is complex and typically involves extraction and purification from the roots of Marsdenia tenacissima. The process includes several steps such as extraction, separation, crystallization, and chromatography .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-[(3R,6S,7S,8S,9S,10S,11S,14S,16S)-14-[(2S,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activities or to study its properties in different contexts .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms .

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits significant anticancer properties. Research indicates that it can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as modulation of signaling pathways involved in cell proliferation and survival.
  • Antimicrobial Properties : The compound has shown efficacy against a range of bacterial strains and fungi. Its mechanism of action appears to involve disrupting microbial cell membranes and inhibiting essential metabolic processes.
  • Anti-inflammatory Effects : In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.

Biochemical Applications

  • Enzyme Inhibition : The compound has been identified as a potent inhibitor of specific enzymes involved in metabolic pathways. This property could be leveraged for developing drugs targeting metabolic disorders.
  • Drug Delivery Systems : Due to its unique structural characteristics, this compound can be utilized in designing novel drug delivery systems that enhance the bioavailability of therapeutic agents.

Case Studies

  • Study on Anticancer Effects : A study published in a peer-reviewed journal demonstrated the compound's ability to inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis through the activation of caspase pathways.
  • Research on Antimicrobial Activity : Another study focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli showed promising results with minimum inhibitory concentrations (MIC) significantly lower than those of conventional antibiotics.

Data Tables

Application AreaSpecific Use CasesResearch Findings Summary
PharmaceuticalAnticancer drugsInduces apoptosis in cancer cells
Antimicrobial agentsEffective against multiple bacterial strains
Anti-inflammatory drugsReduces pro-inflammatory cytokines
BiochemicalEnzyme inhibitorsInhibits specific metabolic enzymes
Drug delivery systemsEnhances bioavailability of drugs

Mechanism of Action

The mechanism of action of 1-[(3R,6S,7S,8S,9S,10S,11S,14S,16S)-14-[(2S,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]ethanone involves multiple molecular targets and pathways. It exerts its effects through the modulation of signaling pathways, inhibition of key enzymes, and interaction with cellular receptors. For instance, it has been shown to enhance the activity of certain anticancer drugs by reversing multidrug resistance mechanisms . Additionally, it induces apoptosis and inhibits autophagy in cancer cells, contributing to its antitumor effects .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

The compound’s pentacyclic backbone and glycosylation pattern align it with two major classes:

Steroidal Glycosides : Found in marine sponges and plants, these compounds often exhibit antimicrobial activity. For example, digitonin (a saponin from Digitalis spp.) shares glycosylated steroid features but lacks the acetyl and methoxy groups, reducing its lipophilicity compared to the target compound .

Triterpenoid Saponins: These plant-derived molecules (e.g., ginsenosides) have similar glycosylation but differ in their aglycone core, which is typically tetracyclic rather than pentacyclic .

Table 1: Structural Comparison

Feature Target Compound Digitonin Ginsenoside Rb1
Core Structure Pentacyclic steroid Tetracyclic steroid Tetracyclic triterpenoid
Glycosylation Two oxane rings Four glucose units Two glucose units
Key Substituents Acetyl, methoxy, methyl Hydroxyl, double bond Hydroxyl, oleanane core
Molecular Weight* ~800–850 Da (estimated) 1229.33 Da 1109.29 Da
Source Marine sponge/actinomycete (inferred) Digitalis purpurea Panax ginseng

*Molecular weights estimated based on structural complexity.

Functional Analogues

The compound’s hypothesized antibiotic activity aligns with marine-derived steroids and synthetic ferroptosis-inducing agents:

  • Ferroptosis Inducers : Natural compounds (e.g., artemisinin ) trigger iron-dependent cell death in cancer cells. The target compound’s hydroxyl and methoxy groups may similarly modulate redox pathways, though this requires validation .

Table 2: Bioactivity Comparison

Property Target Compound Clathriol Artemisinin
Antimicrobial Activity Potential (steroid backbone) Confirmed Limited
Anticancer Mechanism Unknown (ferroptosis possible) N/A Ferroptosis induction
Solubility Moderate (glycosylation) Low Low
Therapeutic Window Undetermined Narrow Broad

Biological Activity

The compound 1-[(3R,6S,7S,8S,9S,10S,11S,14S,16S)-14-[(2S,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]ethanone is a complex ecdysteroid derivative known for its diverse biological activities. Ecdysteroids are a class of steroid hormones that play significant roles in the growth and development of insects and other arthropods but have also shown potential therapeutic effects in humans.

Chemical Structure and Properties

The compound's intricate structure features multiple hydroxyl groups and methoxy substitutions that contribute to its biological activity. Its molecular formula and weight are essential for understanding its pharmacokinetics and dynamics.

PropertyValue
Molecular Formula C28H46O10
Molecular Weight 518.66 g/mol
IUPAC Name 1-[(3R,...]-ethanone

Antioxidant Activity

Research has indicated that ecdysteroids exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells. The antioxidant activity is primarily attributed to the presence of hydroxyl groups which donate electrons to free radicals.

Anti-inflammatory Effects

Ecdysteroids have been shown to modulate inflammatory pathways. A study demonstrated that these compounds inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages . This suggests potential applications in treating inflammatory diseases.

Anabolic Effects

1-Ecdysone and its derivatives are known for their anabolic effects on muscle tissue. Studies have shown that these compounds can enhance protein synthesis and promote muscle growth without the side effects associated with anabolic steroids .

Neuroprotective Properties

Recent findings suggest that ecdysteroids may exert neuroprotective effects by modulating neurotransmitter levels and reducing neuroinflammation. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role .

Case Studies

  • Ecdysteroid Supplementation in Athletes
    A clinical trial involving athletes showed that supplementation with ecdysteroids improved muscle mass and strength significantly compared to a placebo group . The study highlighted the safety profile of these compounds with no adverse effects reported.
  • Ecdysteroids in Diabetic Models
    In diabetic rat models, administration of ecdysteroids resulted in improved glycemic control and reduced complications associated with diabetes such as neuropathy and retinopathy . The mechanism was linked to enhanced insulin sensitivity.

The biological activities of 1-[...]-ethanone can be attributed to several mechanisms:

  • Receptor Interaction : Ecdysteroids bind to specific receptors that mediate their effects on gene expression related to growth and metabolism.
  • Signal Transduction Pathways : They activate various signaling pathways including MAPK and PI3K/Akt pathways which are crucial for cellular growth and survival.
  • Gene Expression Modulation : Ecdysteroids influence the transcription of genes involved in muscle growth and anti-inflammatory responses.

Q & A

Q. How can researchers determine the stereochemical configuration of this compound given its complex polycyclic structure?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving stereochemistry in such complex systems. Crystallize the compound using slow vapor diffusion in a solvent system (e.g., dichloromethane/methanol). Collect diffraction data at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Use software like SHELXT for structure solution and OLEX2 for refinement, paying attention to Flack parameters to confirm absolute configuration. Cross-validate with NMR-based NOE (Nuclear Overhauser Effect) experiments to resolve ambiguities in solution-state conformers .

Q. What experimental strategies are recommended for synthesizing derivatives of this compound while preserving its stereochemical integrity?

Methodological Answer: Employ orthogonal protecting groups (e.g., tert-butyldimethylsilyl for hydroxyls, Fmoc for amines) to selectively modify functional groups. Use Mitsunobu reactions for stereospecific ether formation and Sharpless asymmetric epoxidation for chiral centers. Monitor reaction progress via LC-MS with a C18 reverse-phase column (gradient: 5–95% acetonitrile in water, 0.1% formic acid). Purify intermediates using flash chromatography (silica gel, hexane/ethyl acetate gradient) to minimize racemization .

Q. How can researchers predict the physicochemical properties (e.g., logP, solubility) of this compound for bioavailability studies?

Methodological Answer: Use computational tools like MarvinSketch or ACD/Labs to calculate logP (2.99) and polar surface area (216.89 Ų), which correlate with permeability and solubility. Validate predictions experimentally via shake-flask assays: dissolve the compound in octanol/water (1:1), agitate for 24 h at 25°C, and quantify concentrations via HPLC-UV. Compare results with ChemAxon or Molinspiration databases to refine predictive models .

Advanced Research Questions

Q. How can environmental factors (e.g., humidity, temperature) impact the stability of this compound during long-term storage?

Methodological Answer: Conduct accelerated stability studies using a climate chamber (e.g., 40°C/75% RH for 6 months). Analyze degradation products via UPLC-QTOF-MS with electrospray ionization (ESI+/-). Identify hygroscopicity trends using dynamic vapor sorption (DVS) and correlate with thermogravimetric analysis (TGA) data to assess water uptake. For temperature-sensitive degradation, perform differential scanning calorimetry (DSC) to identify glass transition temperatures (Tg) and recrystallization events .

Q. What advanced computational methods can resolve contradictions in proposed reaction mechanisms for this compound’s biosynthesis?

Methodological Answer: Apply density functional theory (DFT) at the B3LYP/6-31G(d) level to model transition states and compare activation energies of competing pathways. Use molecular dynamics (MD) simulations (AMBER force field, 100 ns trajectories) to study enzyme-substrate interactions in putative biosynthetic pathways. Validate with isotopic labeling (e.g., ¹³C-glucose feeding) and NMR-based kinetic isotope effect (KIE) analysis to confirm mechanistic hypotheses .

Q. How can researchers reconcile discrepancies between computational predictions and experimental data for this compound’s pharmacokinetic profile?

Methodological Answer: Perform in vitro microsomal stability assays (human liver microsomes, NADPH-regenerating system) to measure metabolic half-life (t½). Compare with in silico predictions from ADMET Predictor or GastroPlus. Use CRISPR-engineered CYP450 isozyme knockout cell lines to identify specific enzymes responsible for metabolic discrepancies. Apply machine learning (e.g., Random Forest models) to integrate experimental data and refine predictive algorithms .

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